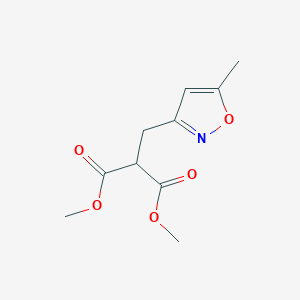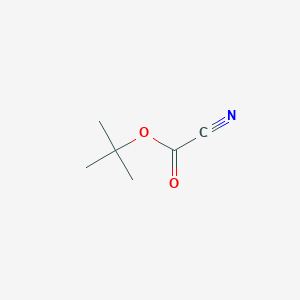![molecular formula C21H17F3N2O2 B2729869 1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-46-7](/img/structure/B2729869.png)
1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Functionalization Reactions and Theoretical Studies
Experimental and theoretical studies have explored the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diaminopyridine, leading to the synthesis of various derivatives, including pyridine and imidazo[4,5-b]pyridine derivatives. These studies contribute to understanding the reaction mechanisms and structural determination of novel compounds, potentially offering insights into the synthesis and applications of complex pyridine derivatives like the compound (Yıldırım, Kandemirli, & Demir, 2005).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of pyridine in water has shown that certain pyridine derivatives can be more rapidly eliminated, offering insights into environmental applications and the removal of noxious chemicals. This research highlights the potential environmental benefits and degradation pathways of pyridine-based compounds (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Amide and Imide Formation
Studies on the synthesis and properties of polymers, including the formation of amide and imide groups, can be relevant to understanding the structural and material science applications of compounds containing similar functional groups. This includes insights into the effects of different reaction media on the composition of resulting copolymers (Koton, Kudryavtsev, Zubkov, Yakimanskiĭ, Meleshko, & Bogorad, 1984).
Synthesis of Pyridine-based Heterocycles
The synthesis of pyridine-based heterocycles, such as difluoro-aryl(heteroaryl)-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-ium-uides, demonstrates the diversity of pyridine derivatives' chemical and physical properties, including their photophysical, electrochemical, and binding studies. This research underscores the versatility of pyridine derivatives in developing new materials with unique properties (Bonacorso et al., 2018).
Heterogeneous Catalysis
The construction of covalent organic frameworks (COFs) with built-in amide active sites demonstrates the application of pyridine derivatives and related compounds in catalysis. These COFs show efficient catalysis for reactions like the Knoevenagel condensation, indicating the potential for such compounds to be used in catalytic applications and material science (Li et al., 2019).
Propiedades
IUPAC Name |
1-benzyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)17-9-4-8-16(12-17)13-25-19(27)18-10-5-11-26(20(18)28)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUPTTZUKVADLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)
![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)







![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)

![2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

